molecular formula C20H20BrN3O B11334316 1-{2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

1-{2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

Cat. No.: B11334316
M. Wt: 398.3 g/mol
InChI Key: MKTTZDYHMSNXCB-UHFFFAOYSA-N
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Description

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a bromophenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-bromobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Fragments: The final step involves coupling the benzodiazole, bromophenyl, and pyrrolidine fragments under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders or cancer.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding, while the pyrrolidine moiety can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
  • 1-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
  • 1-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one

Uniqueness

1-(2-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s biological activity. The combination of the benzodiazole ring and the pyrrolidine moiety also provides a unique structural framework that can interact with a variety of biological targets.

Properties

Molecular Formula

C20H20BrN3O

Molecular Weight

398.3 g/mol

IUPAC Name

1-[2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H20BrN3O/c1-14(25)23-12-4-7-19(23)20-22-17-5-2-3-6-18(17)24(20)13-15-8-10-16(21)11-9-15/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3

InChI Key

MKTTZDYHMSNXCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br

Origin of Product

United States

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